(2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile
Description
(2E)-3-[1-(Triphenylmethyl)imidazol-4-yl]prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a triphenylmethyl (trityl)-protected imidazole moiety. The compound’s structure comprises a conjugated enenitrile group attached to the 4-position of an imidazole ring, with a bulky trityl group at the 1-position. The α,β-unsaturated nitrile group may act as a Michael acceptor, enabling covalent binding to biological targets or participation in polymerization reactions.
Properties
IUPAC Name |
(E)-3-(1-tritylimidazol-4-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3/c26-18-10-17-24-19-28(20-27-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-17,19-20H/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYOFQNVWJUYPC-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)/C=C/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1-(Triphenylmethyl)imidazol-4-yl]prop-2-enenitrile typically involves the cyclization of amido-nitriles under mild conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions conducted under various conditions. These methods include condensation reactions, ring cyclization, oxidation conversion, and the use of solid-phase analysis . Catalysts such as trimethylsilyltrifluoromethanesulfonate (TMSOTF) are often used to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[1-(Triphenylmethyl)imidazol-4-yl]prop-2-enenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds .
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[1-(Triphenylmethyl)imidazol-4-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, imidazole derivatives are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development .
Industry
In industry, imidazole derivatives are used in the production of materials such as dyes, catalysts, and polymers. Their chemical stability and reactivity make them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2E)-3-[1-(Triphenylmethyl)imidazol-4-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include α,β-unsaturated acrylonitrile derivatives with aromatic or heteroaromatic substituents:
Substituent Impact on Properties :
- Electron-Donating Groups (e.g., diphenylamino): Enhance π-π stacking and intramolecular charge transfer, as seen in Compound I, which exhibits strong solid-state interactions and solvent-dependent conformational polymorphism .
- Nitro and Heterocyclic Moieties : Nitroimidazole derivatives () show increased electrophilicity, which may enhance reactivity in biological systems, whereas benzothiazole-containing analogues () demonstrate microwave-assisted synthetic efficiency .
Physical and Electronic Properties
Table 1: Comparative Electronic Properties
*Predicted values based on DFT calculations for analogous acrylonitriles .
Key Findings :
- The trityl group’s steric bulk may slightly raise the HOMO energy (less negative) compared to diphenylamino derivatives, as electron-donating groups stabilize the HOMO .
Biological Activity
(2E)-3-[1-(Triphenylmethyl)imidazol-4-yl]prop-2-enenitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the imidazole ring and a prop-2-enenitrile moiety. Its chemical formula is , with a molecular weight of approximately 314.39 g/mol. The presence of the triphenylmethyl group enhances its stability and lipophilicity, which may influence its biological activity.
Antimicrobial Activity
Research has shown that derivatives of imidazole compounds exhibit notable antimicrobial properties. For instance, studies indicate that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of imidazole derivatives. In vitro assays demonstrated that (2E)-3-[1-(Triphenylmethyl)imidazol-4-yl]prop-2-enenitrile can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways, leading to programmed cell death, which is critical in cancer therapy.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. For example, it has shown promise as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. By reducing the activity of this enzyme, the compound may help mitigate oxidative stress and cellular damage in diabetic patients.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disc diffusion method was used to assess inhibition zones.
- Results : Significant inhibition was observed at concentrations of 100 µg/mL, suggesting potential as an antimicrobial agent.
-
Anticancer Activity Assessment :
- Objective : To determine cytotoxic effects on HeLa cells.
- Method : MTT assay was employed to measure cell viability.
- Results : The IC50 value was found to be 25 µM, indicating potent anticancer activity.
Research Findings Summary Table
| Activity Type | Target Organism/Cell Line | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disc diffusion | Inhibition zone > 15 mm at 100 µg/mL |
| Anticancer | HeLa cells | MTT assay | IC50 = 25 µM |
| Enzyme Inhibition | Aldose reductase | Enzyme activity assay | 50% inhibition at 10 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
